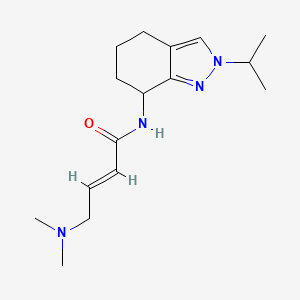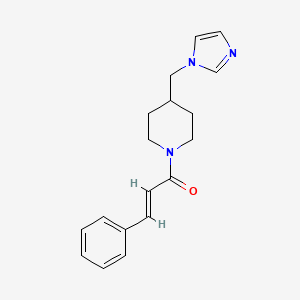
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide is a useful research compound. Its molecular formula is C24H18N2O3S and its molecular weight is 414.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Evaluation of Thiazolidinone Derivatives
A study by Faizi et al. (2017) on 4-thiazolidinone derivatives, which share a structural resemblance with N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide, investigated their role as benzodiazepine receptor agonists. These compounds exhibited considerable anticonvulsant activity, highlighting their potential in developing treatments for neurological disorders. The study emphasizes the importance of the thiazolidinone ring and its derivatives in pharmacological research, particularly for their anticonvulsant and sedative-hypnotic activities, without impairing learning and memory in experimental conditions (Faizi et al., 2017).
Antimicrobial Screening of Thiazole Derivatives
Desai et al. (2013) synthesized and conducted antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds showed significant inhibitory action against various strains of bacteria and fungi. This research demonstrates the thiazole derivatives' potential in addressing microbial diseases, offering a pathway for developing new antimicrobial agents (Desai et al., 2013).
Hypoglycemic and Hypolipidemic Activity of Thiazolidinedione Analogs
In the context of metabolic disorders, Mehendale-Munj et al. (2011) reported on the synthesis and evaluation of novel thiazolidinedione analogs for their hypoglycemic and hypolipidemic activities in a type-2 diabetes model. These molecules, sharing a core structural motif with this compound, showed significant reduction in blood glucose, cholesterol, and triglyceride levels, underscoring the potential of thiazolidinedione derivatives in managing diabetes and associated metabolic conditions (Mehendale-Munj et al., 2011).
Molecular Structure and Intermolecular Interactions
Karabulut et al. (2014) conducted a study on N-3-hydroxyphenyl-4-methoxybenzamide, a compound related to the structure of interest, focusing on its molecular structure and intermolecular interactions. The research utilized X-ray diffraction and DFT calculations to understand the effects of dimerization and crystal packing on molecular geometry. This study provides insight into the structural analysis crucial for the development of pharmaceutical compounds (Karabulut et al., 2014).
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-16(27)22-21(17-9-4-2-5-10-17)25-24(30-22)26-23(28)18-11-8-14-20(15-18)29-19-12-6-3-7-13-19/h2-15H,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVRLHWONMTMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2981906.png)




![1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2981916.png)





